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molecular formula C10H14O3 B8620005 2-Methyl-5-vinyl-4,5-dihydrofuran-3-carboxylic acid ethyl ester CAS No. 33626-83-4

2-Methyl-5-vinyl-4,5-dihydrofuran-3-carboxylic acid ethyl ester

Cat. No. B8620005
M. Wt: 182.22 g/mol
InChI Key: SFIUKMNMKAFHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04636571

Procedure details

4-Carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran was prepared in accordance with the oxidative addition procedure described by Vinogradov et. al. in Izv. Akad Nauk SSR, Ser. Khimm, 1981, (9), 2088-84. For the reaction, 98 grams manganous acetate tetrahydrate was combined with 300 mls acetic acid in a glass reaction vessel. The mixture was heated to 60° C. with stirring and 15.8 grams potassium permanganate slowly added. The temperature was maintained below 70° C. during the addition and, when the addition was complete, the mixture was stirred for thirty minutes and then cooled to approximately 20° C. Two grams cupric acetate and 180 grams ethyl acetoacetate were then charged to the reactor and, after the mixture was stirred for five minutes, butadiene was slowly bubbled into the mixture which was maintained at 25° C. After thirty grams butadiene was added, the mixture was stirred for five minutes at 30° C. and then heated at 60° C. for fifteen minutes. At this point, the color of the reaction mixture changed from pink to brown (indicating reduction of Mn (III) to Mn (II)) and essentially all of the starting ethyl acetoacetate was determined by gas chromatographic analysis to be reacted. The mixture was cooled and filtered to remove insoluble salts. The salts were washed twice with acetic acid (50 mls) and the combined filtrates stripped on a rotary evaporator at 90° C. and reduced pressure to remove the acetic acid. The resulting residue was poured into 250 mls water and extracted three times with n-hexane (75 mls). The combined organic extracts were then washed with aqueous sodium bicarbonate, dried over sodium sulfate, and stripped on a rotary evaporator under reduced pressure to remove the organic solvent. The crude product was vacuum distilled to obtain a 65% yield of essentially pure (99%) 4-carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran (B.P. 108-110 @ 10 mm Hg).
[Compound]
Name
manganous acetate tetrahydrate
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[C:7]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:8][C:9]([CH3:11])=[O:10]>C(O)(=O)C>[C:7]([C:8]1[CH2:11][CH:9]([CH:8]=[CH2:7])[O:10][C:9]=1[CH3:11])([O:13][CH2:14][CH3:15])=[O:12] |f:0.1|

Inputs

Step One
Name
manganous acetate tetrahydrate
Quantity
98 g
Type
reactant
Smiles
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
180 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran was prepared in accordance with the oxidative addition procedure
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained below 70° C. during the addition and, when
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled to approximately 20° C
STIRRING
Type
STIRRING
Details
after the mixture was stirred for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
butadiene was slowly bubbled into the mixture which
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 25° C
ADDITION
Type
ADDITION
Details
After thirty grams butadiene was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for five minutes at 30° C.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for fifteen minutes
CUSTOM
Type
CUSTOM
Details
to be reacted
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble salts
WASH
Type
WASH
Details
The salts were washed twice with acetic acid (50 mls)
CUSTOM
Type
CUSTOM
Details
the combined filtrates stripped on a rotary evaporator at 90° C.
CUSTOM
Type
CUSTOM
Details
reduced pressure to remove the acetic acid
ADDITION
Type
ADDITION
Details
The resulting residue was poured into 250 mls water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with n-hexane (75 mls)
WASH
Type
WASH
Details
The combined organic extracts were then washed with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
stripped on a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the organic solvent
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C=1CC(OC1C)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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